2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile is an organic compound with the molecular formula C16H20N2O. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a nitrile group through a methylene bridge. The compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4,4-dimethyl-3-oxopentanenitrile. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-{(1E)-1-[(2E)-{[4-(dimethylamino)phenyl]methylidene}hydrazono]ethyl}benzene-1,3-diol
- 4,4-Dimethyl-3-oxo-2-benzylpentanenitrile
- 4,4-Dimethyl-3-oxo-2-(4-hydroxybenzyl)pentanenitrile
Uniqueness
2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile is unique due to its specific structural features, such as the presence of both a dimethylamino group and a nitrile group.
Biological Activity
The compound 2-{[4-(dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile , also known by its CAS number 1497445-43-8 , is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, applications, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H20N2O with a molecular weight of 256.35 g/mol . The structure features a dimethylamino group, which is known to enhance biological activity by increasing lipophilicity and facilitating cellular uptake.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer’s. This inhibition can lead to increased acetylcholine levels, potentially improving cognitive function.
- Antioxidant Properties : Many derivatives exhibit antioxidant activity, which can mitigate oxidative stress in cells, thereby protecting against various diseases.
- Antimicrobial Activity : Some studies suggest that compounds with similar structures possess antimicrobial properties, making them candidates for developing new antibiotics.
In Vitro Studies
Recent studies have evaluated the biological activity of related compounds through in vitro assays:
- Acetylcholinesterase Inhibition : Compounds structurally similar to this compound have demonstrated significant AChE inhibition with IC50 values ranging from 2.7 µM to higher concentrations depending on structural modifications .
Case Studies
- Neuroprotective Effects : A study involving a series of coumarin derivatives indicated that modifications similar to those found in our compound could enhance neuroprotective effects against AChE, suggesting a potential therapeutic role in treating Alzheimer’s disease .
- Antimicrobial Testing : In tests against various bacterial strains, compounds with similar functional groups exhibited promising results, indicating potential applications in developing new antimicrobial agents.
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C16H20N2O |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
2-[[4-(dimethylamino)phenyl]methylidene]-4,4-dimethyl-3-oxopentanenitrile |
InChI |
InChI=1S/C16H20N2O/c1-16(2,3)15(19)13(11-17)10-12-6-8-14(9-7-12)18(4)5/h6-10H,1-5H3 |
InChI Key |
UHGAAONHQDUDKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)N(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.